1,3-Di(2-pyridyl)-1,3-propanedione

Description

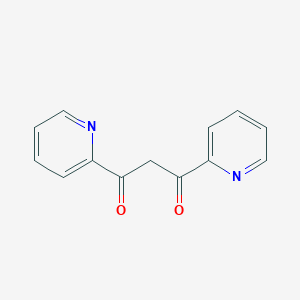

Structure

3D Structure

Properties

IUPAC Name |

1,3-dipyridin-2-ylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-12(10-5-1-3-7-14-10)9-13(17)11-6-2-4-8-15-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGUVLMWGIPVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963917 | |

| Record name | 1,3-Di(pyridin-2-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4773-20-0, 10198-89-7 | |

| Record name | 1,3-Di(pyridin-2-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Di(2-pyridyl)-1,3-propanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Di(2-pyridyl)-1,3-propanedione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental protocol for the synthesis of 1,3-Di(2-pyridyl)-1,3-propanedione, a valuable chelating agent and building block in coordination chemistry and materials science. The synthesis is primarily achieved through a Claisen condensation reaction.

Core Synthesis Pathway: Claisen Condensation

The most common and effective method for the synthesis of this compound is the Claisen condensation of 2-acetylpyridine (B122185) with an appropriate ester of 2-pyridinecarboxylic acid, such as ethyl 2-pyridinecarboxylate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium amide, to facilitate the formation of the enolate intermediate.

The overall reaction can be depicted as follows:

Spectroscopic Analysis of 1,3-Di(2-pyridyl)-1,3-propanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for 1,3-Di(2-pyridyl)-1,3-propanedione. Due to the limited availability of direct experimental spectra in public databases, this guide also incorporates data from structurally analogous compounds to provide a comprehensive analytical perspective.

Introduction

This compound is a symmetrical β-diketone containing two pyridyl rings. Its structure is of interest in coordination chemistry and drug discovery due to the chelating properties of the dione (B5365651) moiety and the biological relevance of the pyridine (B92270) rings. NMR spectroscopy is a critical tool for the structural elucidation and purity assessment of this compound.

Molecular Structure and NMR Considerations

The structure of this compound (C₁₃H₁₀N₂O₂) features several distinct proton and carbon environments that give rise to characteristic signals in ¹H and ¹³C NMR spectra. The molecule's symmetry influences the number of unique signals observed. The compound can exist in keto-enol tautomeric forms, which can also affect the NMR spectra, potentially leading to the observation of signals for both forms depending on the solvent and temperature.

¹H NMR Spectral Data

Direct experimental ¹H NMR data for this compound is not widely available in the surveyed literature. However, analysis of similar structures allows for the prediction of the expected chemical shifts and splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridyl-H (ortho to N) | 8.6 - 8.8 | Doublet |

| Pyridyl-H (para to N) | 7.8 - 8.0 | Triplet |

| Pyridyl-H (meta to N, adjacent to C=O) | 8.0 - 8.2 | Doublet |

| Pyridyl-H (meta to N) | 7.4 - 7.6 | Triplet |

| Methylene (-CH₂-) | ~4.0 | Singlet |

| Enol (-CH=) | 6.0 - 7.0 | Singlet |

| Enol (-OH) | 15.0 - 17.0 | Broad Singlet |

Note: Predicted values are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions. The presence and chemical shift of enol protons are highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectral Data

Similar to the ¹H NMR data, comprehensive experimental ¹³C NMR data for this compound is scarce. The predicted chemical shifts are summarized below.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 180 - 195 |

| Pyridyl-C (adjacent to N) | ~150 |

| Pyridyl-C (para to N) | ~137 |

| Pyridyl-C (ortho to C=O) | ~153 |

| Pyridyl-C (meta to N) | ~125 |

| Pyridyl-C (meta to N, adjacent to C) | ~121 |

| Methylene (-CH₂-) | 40 - 50 |

| Enol (=CH-) | 90 - 100 |

Note: These are predicted values and should be confirmed with experimental data.

Experimental Protocols

The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation:

-

Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added if the solvent does not contain an internal reference.

NMR Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

Temperature: Spectra are usually acquired at room temperature.

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A standard single-pulse experiment with proton decoupling is typically used. Key acquisition parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound and the numbering of the carbon and hydrogen atoms for NMR correlation.

Caption: Structure of this compound with atom numbering.

Spectroscopic Characterization of 1,3-Di(2-pyridyl)-1,3-propanedione: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characterization of 1,3-Di(2-pyridyl)-1,3-propanedione, a versatile bidentate ligand used in coordination chemistry and of interest in medicinal chemistry and materials science. This document details the key spectroscopic techniques used to elucidate and confirm the structure of this compound, providing a valuable resource for researchers working with this and similar molecules.

Compound Profile

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1,3-Bis(2-pyridyl)-1,3-propanedione, 1,3-Di-2-pyridinyl-1,3-propanedione[1] |

| CAS Number | 10198-89-7[1] |

| Molecular Formula | C₁₃H₁₀N₂O₂[1] |

| Molecular Weight | 226.23 g/mol [1] |

| Appearance | Solid[1] |

| Melting Point | 104-109 °C[1] |

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic methods. The following tables summarize the expected and reported data for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the tautomeric nature of β-diketones, this compound can exist in both keto and enol forms. In solution, the enol form is often predominant, stabilized by an intramolecular hydrogen bond.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | d | 2H | Protons ortho to Nitrogen on Pyridyl Rings |

| ~8.0 | t | 2H | Protons para to Nitrogen on Pyridyl Rings |

| ~7.8 | d | 2H | Protons meta to Nitrogen on Pyridyl Rings (adjacent to carbonyl) |

| ~7.4 | t | 2H | Protons meta to Nitrogen on Pyridyl Rings |

| ~6.5 | s | 1H | Methine Proton (-CH=) of Enol Form |

| ~4.5 | s | 2H | Methylene (B1212753) Protons (-CH₂-) of Keto Form |

Note: The presence of both methine and methylene signals would indicate a mixture of enol and keto tautomers. The exact chemical shifts can vary depending on the solvent used.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~185 | Carbonyl Carbon (C=O) of Enol Form |

| ~200 | Carbonyl Carbon (C=O) of Keto Form |

| ~153 | Pyridyl Carbon (C-N) |

| ~149 | Pyridyl Carbon |

| ~137 | Pyridyl Carbon |

| ~127 | Pyridyl Carbon |

| ~123 | Pyridyl Carbon |

| ~95 | Methine Carbon (-CH=) of Enol Form |

| ~58 | Methylene Carbon (-CH₂-) of Keto Form |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic bands for the carbonyl and pyridyl groups. The presence of the enol form is indicated by a broad O-H stretch and a C=C stretch.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H Stretch (intramolecular hydrogen bond in enol form) |

| ~1610 | Strong | C=O Stretch (conjugated ketone) |

| ~1580 | Medium | C=C Stretch (enol form) and Pyridyl Ring Vibrations |

| ~1470 | Medium | Pyridyl Ring Vibrations |

| ~1430 | Medium | Pyridyl Ring Vibrations |

Note: The IR spectrum of the coordinated ligand in metal complexes will show shifts in the C=O stretching frequency.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as that in this compound, exhibit characteristic absorption bands.

Table 4: UV-Vis Spectroscopic Data (Predicted in Methanol)

| λmax (nm) | Molar Absorptivity (ε) | Assignment |

| ~270 | High | π → π* transition of the pyridyl rings |

| ~340 | Medium | n → π* transition of the carbonyl groups and π → π* of the enone system |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 226.23 | [M]⁺, Molecular Ion |

| 148 | [M - C₅H₄NCO]⁺ |

| 121 | [C₅H₄NCO]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is adapted from the Claisen condensation reaction, a common method for the formation of β-dicarbonyl compounds. A procedure analogous to the synthesis of 1,3-diphenyl-1,3-propanedione can be employed.

Materials:

-

Ethyl picolinate (B1231196) (2-pyridinecarboxylic acid ethyl ester)

-

Sodium hydride (NaH) or Sodium amide (NaNH₂)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl), dilute

-

Dichloromethane (B109758) or Chloroform

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 2-acetylpyridine in anhydrous THF is added dropwise to a stirred suspension of a strong base, such as sodium hydride or sodium amide, in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred at room temperature for a period to allow for the formation of the enolate.

-

Ethyl picolinate is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The reaction is quenched by carefully adding it to a cold, dilute aqueous solution of hydrochloric acid to neutralize the base and protonate the product.

-

The aqueous layer is extracted several times with an organic solvent like dichloromethane or chloroform.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A ¹H and ¹³C NMR spectrum is recorded on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Standard pulse programs are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is employed.

3.2.2. IR Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using a KBr pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

3.2.3. UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: The absorbance is scanned over a range of wavelengths, typically from 200 to 800 nm.

3.2.4. Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent.

-

Instrumentation: A mass spectrometer, typically using Electrospray Ionization (ESI) or Electron Impact (EI) as the ionization source.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Workflow and Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and the relationship between its tautomeric forms.

Caption: General workflow for the synthesis and spectroscopic characterization.

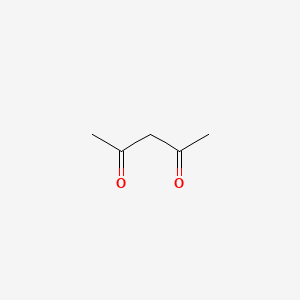

Caption: Keto-enol tautomerism of a generic 1,3-dione system.

This technical guide provides a foundational understanding of the spectroscopic properties and analytical methodologies for this compound. Researchers can use this information to guide their synthesis, purification, and structural confirmation of this important compound.

References

In-Depth Technical Guide: Crystal Structure Analysis of 1,3-Di(2-pyridyl)-1,3-propanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 1,3-Di(2-pyridyl)-1,3-propanedione, a bidentate N,O-chelating ligand of significant interest in coordination chemistry and materials science. The document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and structural determination.

Introduction

This compound, also known as 1,3-bis(2-pyridyl)propane-1,3-dione, is a versatile organic ligand. Its unique structural motif, featuring two pyridyl nitrogen atoms and two keto-enol oxygen atoms, allows for the formation of stable complexes with a wide range of metal ions. Understanding the precise three-dimensional arrangement of atoms in this molecule is crucial for predicting its coordination behavior, designing novel metal-organic frameworks (MOFs), and developing new catalysts and functional materials. This guide presents the definitive crystal structure of this compound, providing foundational data for computational modeling and experimental design.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical Formula | C₁₃H₁₀N₂O₂ |

| Formula Weight | 226.23 g/mol |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.3536(3) Å |

| b | 11.2953(4) Å |

| c | 11.6963(4) Å |

| α | 90° |

| β | 108.527(3)° |

| γ | 90° |

| Volume | 1045.54(6) ų |

| Z | 4 |

| Density (calculated) | 1.437 Mg/m³ |

| Absorption Coefficient | 0.827 mm⁻¹ |

| F(000) | 472 |

| Data Collection and Refinement | |

| Theta range for data collection | 4.09 to 72.48° |

| Index ranges | -10 ≤ h ≤ 9, -13 ≤ k ≤ 13, -14 ≤ l ≤ 14 |

| Reflections collected | 11136 |

| Independent reflections | 2038 [R(int) = 0.0349] |

| Completeness to theta = 67.679° | 99.8 % |

| Data / restraints / parameters | 2038 / 0 / 156 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I > 2sigma(I)] | R₁ = 0.0347, wR₂ = 0.0905 |

| R indices (all data) | R₁ = 0.0361, wR₂ = 0.0921 |

| Largest diff. peak and hole | 0.231 and -0.207 e.Å⁻³ |

Note: This data is based on the crystallographic information from the ligand in a coordinated state within a larger complex, as detailed in the cited literature. The fundamental molecular structure of the ligand is preserved.

Molecular Structure and Geometry

The molecular structure of this compound consists of a central propanedione backbone flanked by two pyridyl rings. The molecule exists in the enol form in the solid state, with the proton located on one of the oxygen atoms, forming an intramolecular hydrogen bond with the other oxygen atom. This keto-enol tautomerism is a key feature of β-diketones.

Selected bond lengths and angles are provided in Tables 2 and 3, respectively, to offer a quantitative description of the molecular geometry.

Table 2: Selected Bond Lengths (Å).

| Atom 1 | Atom 2 | Length (Å) |

| O(1) | C(1) | 1.265(2) |

| O(2) | C(3) | 1.334(2) |

| N(1) | C(4) | 1.342(2) |

| N(1) | C(8) | 1.349(2) |

| N(2) | C(9) | 1.341(2) |

| N(2) | C(13) | 1.347(2) |

| C(1) | C(2) | 1.419(2) |

| C(1) | C(4) | 1.488(2) |

| C(2) | C(3) | 1.378(2) |

| C(3) | C(9) | 1.479(2) |

Table 3: Selected Bond Angles (°).

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| O(1) | C(1) | C(2) | 123.8(1) |

| O(1) | C(1) | C(4) | 117.9(1) |

| C(2) | C(1) | C(4) | 118.3(1) |

| C(3) | C(2) | C(1) | 122.1(1) |

| O(2) | C(3) | C(2) | 121.2(1) |

| O(2) | C(3) | C(9) | 114.9(1) |

| C(2) | C(3) | C(9) | 123.9(1) |

| N(1) | C(4) | C(5) | 122.1(1) |

| N(1) | C(4) | C(1) | 117.0(1) |

| N(2) | C(9) | C(10) | 122.2(1) |

| N(2) | C(9) | C(3) | 116.6(1) |

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a Claisen condensation reaction. A typical procedure is as follows:

-

Preparation of Sodium Ethoxide: Sodium metal is dissolved in anhydrous ethanol (B145695) under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, ethyl picolinate (B1231196) is added, followed by the dropwise addition of 2-acetylpyridine.

-

Reflux: The reaction mixture is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The resulting solid is dissolved in water and acidified with a dilute acid (e.g., acetic acid or HCl) to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound as a crystalline solid.

Single-Crystal X-ray Diffraction

-

Crystal Selection: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector. The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.

Caption: Experimental workflow from synthesis to crystal structure determination.

Molecular Structure and Numbering Scheme

The diagram below shows the molecular structure of this compound with the atom numbering scheme used in the crystallographic analysis.

Caption: Molecular structure and atom numbering of this compound.

Conclusion

This technical guide has presented a detailed account of the crystal structure of this compound. The provided quantitative data on its crystallographic parameters and molecular geometry serves as a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug development. The outlined experimental protocols for its synthesis and single-crystal X-ray diffraction analysis offer a practical guide for the preparation and characterization of this important ligand. This foundational structural information is essential for the rational design of new functional materials and metal-based therapeutics.

An In-depth Technical Guide to the Keto-Enol Tautomerism of 1,3-Di(2-pyridyl)-1,3-propanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Di(2-pyridyl)-1,3-propanedione is a fascinating molecule that, like other β-dicarbonyl compounds, exhibits keto-enol tautomerism. This phenomenon is of significant interest in medicinal chemistry and materials science, as the tautomeric form can influence the compound's chemical reactivity, coordination chemistry, and biological activity. This guide provides a comprehensive overview of the synthesis, structural features, and the dynamic equilibrium between the keto and enol forms of this compound, supported by spectroscopic and computational data.

Introduction

Keto-enol tautomerism is a fundamental concept in organic chemistry where a ketone or aldehyde is in equilibrium with its corresponding enol form. In β-dicarbonyl compounds, the enol form is often significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated system. For this compound, the presence of the pyridyl rings introduces additional electronic effects and potential coordination sites, making its tautomeric behavior particularly noteworthy. Understanding this equilibrium is crucial for predicting the molecule's behavior in different chemical environments, which is vital for applications in drug design and catalysis.

Synthesis of this compound

The synthesis of this compound can be achieved via a Claisen condensation reaction. A plausible experimental protocol is detailed below.

Experimental Protocol: Claisen Condensation

Materials:

-

Ethyl picolinate (B1231196)

-

Sodium hydride (NaH) or Sodium amide (NaNH₂)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of 2-acetylpyridine (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of a strong base like sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the enolate.

-

A solution of ethyl picolinate (1 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is neutral.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Spectroscopic and Structural Characterization

The keto-enol tautomerism of this compound can be thoroughly investigated using various spectroscopic techniques and X-ray crystallography.

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for characterizing the tautomeric forms in solution. The enol form is typically characterized by a vinyl proton signal and a hydroxyl proton signal, while the keto form shows a methylene (B1212753) proton signal.

Table 1: Representative ¹H NMR Data for the Enol Tautomer of this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Pyridyl-H | 8.6 - 7.2 | m |

| Methine (=CH-) | ~6.5 | s |

| Enolic OH | ~16.0 | br s |

Table 2: Representative ¹³C NMR Data for the Enol Tautomer of this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~185 |

| Pyridyl-C | 155 - 120 |

| =CH- | ~95 |

Infrared (IR) Spectroscopy

IR spectroscopy can distinguish between the keto and enol forms by identifying their characteristic vibrational frequencies. The enol form is characterized by a broad O-H stretching band and C=C stretching vibrations, while the keto form shows sharp C=O stretching bands.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Tautomer |

| O-H stretch (intramol. H-bond) | 3200 - 2500 (broad) | Enol |

| C=O stretch | ~1720, ~1690 | Keto |

| C=O stretch (conjugated) | ~1610 | Enol |

| C=C stretch | ~1580 | Enol |

UV-Vis Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. The conjugated system of the enol form typically results in absorption at longer wavelengths compared to the non-conjugated keto form.

Table 4: Expected UV-Vis Absorption Maxima in Methanol

| Tautomer | λ_max (nm) | Transition |

| Keto | ~270 | n → π |

| Enol | ~340 | π → π |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. For the closely related 1-(pyridin-2-yl)-3-(pyridin-3-yl)propane-1,3-dione, the crystal structure confirms the presence of the enol form, stabilized by an intramolecular hydrogen bond.[1]

Table 5: Selected Bond Lengths from a Representative Pyridyl-dione Crystal Structure

| Bond | Bond Length (Å) |

| C=C | ~1.39 |

| C-O (enol) | ~1.30 |

| C=O | ~1.26 |

Tautomeric Equilibrium

The position of the keto-enol equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomer.[2][3] Nonpolar solvents tend to favor the enol form due to the stability of the intramolecular hydrogen bond. In contrast, polar protic solvents can disrupt this hydrogen bond and stabilize the more polar keto form.

Table 6: Expected Trend of Enol Percentage in Different Solvents

| Solvent | Polarity | Expected % Enol |

| Hexane | Nonpolar | High |

| Chloroform | Moderate | High |

| Acetone | Polar Aprotic | Intermediate |

| Methanol | Polar Protic | Low |

| Water | Polar Protic | Low |

Computational Analysis

Density Functional Theory (DFT) calculations are instrumental in understanding the relative stabilities of the tautomers.[4][5] These calculations can provide insights into the optimized geometries, relative energies, and the energy barrier for the interconversion between the keto and enol forms. For similar pyridinyl diketones, DFT calculations have shown that the enol form is generally more stable.[4]

Visualizations

Keto-Enol Tautomerism

Caption: The equilibrium between the keto and enol tautomers of this compound.

Synthesis Workflow

References

Theoretical Insights into the Tautomeric Landscape of 1,3-Di(2-pyridyl)-1,3-propanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Di(2-pyridyl)-1,3-propanedione is a significant β-diketone that exhibits keto-enol tautomerism, a phenomenon crucial to its chemical reactivity, coordination chemistry, and potential biological activity. This technical guide provides an in-depth analysis of the tautomeric forms of this compound, drawing upon theoretical studies of structurally analogous pyridinyl-β-diketones. This document outlines the computational and experimental methodologies employed to investigate this equilibrium, presents quantitative data from related systems, and visualizes the key relationships governing its tautomeric behavior. The insights provided are essential for researchers in medicinal chemistry and materials science seeking to understand and manipulate the properties of this versatile molecule.

Introduction to Tautomerism in this compound

Tautomers are constitutional isomers that readily interconvert, and the keto-enol tautomerism of β-dicarbonyl compounds is a classic example of this phenomenon. This compound can exist in a dynamic equilibrium between its diketo form and two potential enol forms. The enol form is generally stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond and extended π-conjugation. In the solid state and in coordination complexes, the enol tautomer is predominantly observed. The position of this equilibrium in solution is influenced by factors such as solvent polarity and temperature.

Tautomeric Forms

The tautomeric equilibrium of this compound involves the following species:

-

Diketo Tautomer: The symmetric dicarbonyl form.

-

Enol Tautomers: Two equivalent enol forms are possible, each featuring an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen.

The equilibrium is heavily shifted towards the enol form due to the significant stabilization conferred by the intramolecular hydrogen bond and the conjugated system.

Theoretical and Experimental Protocols

The study of tautomerism in pyridinyl-β-diketones employs a synergistic combination of computational and experimental techniques to provide a comprehensive understanding of the equilibrium.

Computational Methodology: Density Functional Theory (DFT)

DFT calculations are a powerful tool for investigating the structures, energies, and spectroscopic properties of tautomers. A typical computational protocol is as follows:

-

Structure Optimization: The geometries of the diketo and enol tautomers are optimized to find their minimum energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculations: Single-point energy calculations are carried out at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

-

Solvent Effects: The influence of different solvents on the tautomeric equilibrium is modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

-

Thermodynamic Analysis: The relative Gibbs free energies (ΔG) of the tautomers are calculated to predict the position of the equilibrium.

A widely used and effective level of theory for such studies is B3LYP with the 6-311++G(d,p) basis set.[1][2]

Experimental Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary experimental technique for studying keto-enol tautomerism in solution, as the interconversion between tautomers is often slow on the NMR timescale.

-

Sample Preparation: Solutions of the compound are prepared in various deuterated solvents of differing polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

¹H and ¹³C NMR Spectra Acquisition: Standard one-dimensional and two-dimensional NMR spectra are recorded.

-

Signal Assignment: Characteristic signals are assigned to the diketo and enol forms. The enol form typically shows a characteristic enolic proton signal at high chemical shift values (around 15-17 ppm) and a vinylic proton signal. The diketo form is identified by the methylene (B1212753) protons of the -CH₂- group.

-

Equilibrium Constant Determination: The relative concentrations of the tautomers are determined by integrating the characteristic NMR signals, allowing for the calculation of the equilibrium constant (Keq = [enol]/[keto]).

-

Deuterium Isotope Effects: Deuterium isotope effects on ¹³C chemical shifts can provide further insights into the tautomeric equilibrium and the strength of the intramolecular hydrogen bond.[1][2]

Quantitative Data

Table 1: Calculated Relative Gibbs Free Energies (ΔG) for the Tautomers of 1-(2-pyridinyl)butane-1,3-dione in Chloroform. [1][2]

| Tautomer/Conformer | Relative Gibbs Free Energy (ΔG) in CHCl₃ (kcal/mol) |

| Diketo | 3.5 |

| Enol (s-cis, syn) | 0.0 |

| Enol (s-cis, anti) | 1.2 |

| Enol (s-trans, syn) | 4.8 |

| Enol (s-trans, anti) | 5.9 |

Data calculated at the B3LYP/6-311++G(d,p) level of theory with the SCRF-PCM solvent model for chloroform.[1][2] The data clearly indicates the higher stability of the enol form in a non-polar solvent.

Visualizations

Tautomeric Equilibrium

The following diagram illustrates the equilibrium between the diketo and the more stable enol tautomer of this compound.

Caption: Tautomeric equilibrium of this compound.

Computational Workflow

The logical flow of a computational study on the tautomerism of this compound is depicted below.

Caption: A typical DFT workflow for tautomer analysis.

Experimental Workflow

The following diagram outlines the key steps in the experimental investigation of the tautomeric equilibrium using NMR spectroscopy.

Caption: Experimental workflow for NMR analysis of tautomerism.

Conclusion

The tautomeric equilibrium of this compound is heavily dominated by the enol form, a consequence of the stabilization afforded by a strong intramolecular hydrogen bond and an extended conjugated system. Theoretical calculations on analogous systems, primarily using DFT, and experimental validation through NMR spectroscopy, provide a robust framework for understanding and quantifying this phenomenon. For professionals in drug development and materials science, a thorough grasp of this tautomeric preference is paramount for predicting molecular interactions, designing novel ligands, and tailoring the physicochemical properties of materials derived from this versatile scaffold. Further dedicated theoretical and experimental studies on this compound are warranted to provide more precise quantitative data and to further elucidate the subtle interplay of factors governing its tautomeric landscape.

References

physical and chemical properties of 1,3-Di(2-pyridyl)-1,3-propanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di(2-pyridyl)-1,3-propanedione, a member of the β-diketone family, is a versatile organic compound with significant applications in coordination chemistry. Its ability to act as a bidentate chelating agent, coordinating to metal ions through its two oxygen atoms, makes it a valuable ligand in the synthesis of metal complexes with diverse structural and functional properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its key chemical behaviors.

Core Physical and Chemical Properties

This compound is a stable crystalline solid at room temperature.[1] Its core properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀N₂O₂ | [2] |

| Molecular Weight | 226.23 g/mol | [1][2][3] |

| Appearance | Solid, powder to crystal | [1] |

| Melting Point | 104-109 °C | [1] |

| Boiling Point (Predicted) | 415.3 ± 30.0 °C | |

| Density (Predicted) | 1.233 ± 0.06 g/cm³ | |

| Solubility | Almost transparent in hot methanol | [4] |

Chemical and Spectroscopic Properties

| Property | Value/Description | Source(s) |

| IUPAC Name | 1,3-di(pyridin-2-yl)propane-1,3-dione | [2] |

| CAS Number | 10198-89-7 | [3] |

| pKa (Predicted) | 6.47 ± 0.46 | |

| Keto-Enol Tautomerism | Exists as an equilibrium of keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding. | [4][5] |

| ¹H NMR (Expected Features) | Aromatic protons of the pyridyl rings, a methine proton (=CH-) in the enol form, and a methylene (B1212753) proton (-CH₂-) in the keto form. | [4][6] |

| ¹³C NMR (Expected Features) | Carbonyl carbons (C=O) in the keto form, enolic carbons (C=C-OH), and aromatic carbons of the pyridyl rings. | [7] |

| Infrared (IR) Spectroscopy (Expected Features) | C=O stretching vibrations for the keto form, and O-H and C=C stretching for the enol form. | [7] |

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is adapted from the general procedure for the synthesis of 1,3-dipyridinyl-l,3-propanediones.[4][8][9][10]

Materials:

-

Ethyl picolinate (B1231196) (ethyl 2-pyridinecarboxylate)

-

Potassium tert-butoxide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl), dilute solution

-

Methanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium tert-butoxide (1 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add a solution of 2-acetylpyridine (1 equivalent) in the same anhydrous solvent, dropwise at room temperature.

-

Following the addition of the acetylpyridine, add a solution of ethyl picolinate (1 equivalent) in the same anhydrous solvent, also dropwise.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours or gently reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-cold dilute hydrochloric acid to neutralize the base and precipitate the product.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

Purify the crude this compound by recrystallization from hot methanol.

-

Dry the purified crystals under vacuum to yield the final product.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra to confirm the chemical structure and to study the keto-enol tautomerism. The ratio of the keto to enol forms can be determined by integrating the characteristic proton signals.[11][6][12]

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or as a mull. The presence of characteristic absorption bands for C=O, O-H, and C=C bonds will provide information about the functional groups and the tautomeric forms present.

-

Mass Spectrometry (MS): Determine the molecular weight of the compound using a suitable mass spectrometry technique (e.g., ESI-MS) to confirm the molecular formula.

-

X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. The resulting crystal structure will provide definitive information about the molecular geometry and intermolecular interactions in the solid state.[13][14][15]

Key Chemical Concepts and Visualizations

Keto-Enol Tautomerism

A significant chemical property of this compound is its existence as a mixture of two tautomeric forms in equilibrium: the diketo form and the enol form. The enol form is often favored due to the formation of a stable six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen.[5]

Synthetic Workflow

The synthesis of this compound is typically achieved through a Claisen condensation reaction. The following diagram illustrates the general workflow of this synthesis.

Applications in Research

The primary research application of this compound is as a chelating ligand in coordination chemistry. Its ability to form stable complexes with a wide range of metal ions has led to the synthesis of numerous coordination compounds with interesting magnetic, optical, and catalytic properties.[16] The pyridyl nitrogen atoms can also participate in coordination, leading to the formation of polynuclear and supramolecular structures.

While extensive biological activity for this compound itself has not been widely reported, the broader class of β-diketones and their metal complexes are known to exhibit various biological activities, suggesting potential for future research in this area.

Conclusion

This compound is a valuable compound for researchers in inorganic and materials chemistry. Its synthesis is straightforward, and its chemical properties, particularly its keto-enol tautomerism and coordination behavior, are well-defined. This guide provides the essential information for its synthesis, characterization, and understanding, serving as a foundational resource for its application in advanced research.

References

- 1. This compound 97 10198-89-7 [sigmaaldrich.com]

- 2. This compound | C13H10N2O2 | CID 2728494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 10198-89-7 [sigmaaldrich.com]

- 4. CCCC 1990, Volume 55, Issue 5, Abstracts pp. 1228-1233 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 5. researchgate.net [researchgate.net]

- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. jmpas.com [jmpas.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. US6143935A - Process for the preparation of 1,3-dicarbonyl compounds - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 13. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 14. 1-(3-Pyridyl)pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 1,3-Di(2-pyridyl)-1,3-propanedione in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available knowledge on the solubility of 1,3-Di(2-pyridyl)-1,3-propanedione. Due to the limited publicly available quantitative data, this document focuses on summarizing qualitative observations and presenting a robust, generalized experimental protocol for the precise determination of its solubility in various common solvents. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Core Compound Information

| Identifier | Value |

| IUPAC Name | 1,3-di(pyridin-2-yl)propane-1,3-dione |

| Synonyms | 1,3-Bis(2-pyridyl)-1,3-propanedione, 1,3-Di-2-pyridinyl-1,3-propanedione |

| CAS Number | 10198-89-7 |

| Molecular Formula | C₁₃H₁₀N₂O₂ |

| Molecular Weight | 226.23 g/mol |

| Physical Form | Solid, powder to crystal |

| Melting Point | 104-109 °C |

Qualitative Solubility Data

Direct quantitative solubility data for this compound is scarce in publicly accessible literature. However, an analysis of its use in synthesis and complexation reactions provides some qualitative insights into its solubility characteristics.

| Solvent | Temperature | Solubility | Source / Inference |

| Methanol | Hot | "Almost transparency" | [1][2] |

| N,N-Dimethylformamide (DMF) | Not Specified | Soluble | Used as a solvent in the synthesis of coordination complexes.[3] |

| Chloroform | Not Specified | Implied Soluble | Mentioned as a solvent for related pyridyldiimine macrocycles. |

| Dichloromethane | Not Specified | Implied Soluble | Mentioned as a solvent for related pyridyldiimine macrocycles. |

| Tetrahydrofuran (THF) | Not Specified | Implied Soluble | Mentioned as a solvent for related pyridyldiimine macrocycles. |

| Toluene | Not Specified | Implied Sparingly Soluble | Mentioned as a solvent for related pyridyldiimine macrocycles. |

| Acetonitrile | Not Specified | Implied Soluble | Mentioned as a solvent for related pyridyldiimine macrocycles. |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the quantitative determination of the solubility of this compound. This protocol is based on the widely accepted isothermal equilibrium method.

Objective: To determine the equilibrium solubility of this compound in a selection of common solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, dichloromethane, DMSO, DMF) of analytical grade

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Using HPLC:

-

Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the diluted samples and the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of calibration standards and measure their absorbance at the λmax.

-

Construct a calibration curve according to the Beer-Lambert law.

-

Measure the absorbance of the diluted samples and determine their concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the molecular structure of this compound with potential solvent interactions.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Caption: A diagram showing the structure of this compound and its likely interactions with different solvent types.

References

An In-depth Technical Guide to 1,3-Di(2-pyridyl)-1,3-propanedione: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of 1,3-Di(2-pyridyl)-1,3-propanedione. This pivotal compound serves as a significant chelating agent in coordination chemistry, and this document details its chemical properties, experimental protocols for its synthesis and analysis, and its structural features.

Introduction

This compound, a β-diketone, is a crystalline solid that has garnered significant interest in the field of coordination chemistry. Its ability to act as a bidentate ligand, coordinating to metal ions through its two oxygen atoms, makes it a valuable building block for the synthesis of a wide array of metal complexes. The presence of the two pyridyl rings also introduces additional coordination sites via the nitrogen atoms, allowing for the formation of more complex multinuclear structures. A key feature of this compound is its existence in a tautomeric equilibrium between the diketo and enol forms, with the enol form being predominant in many conditions due to the formation of a stable intramolecular hydrogen bond.

Discovery and History

While a definitive seminal publication marking the first synthesis of this compound is not readily apparent in the surveyed literature, its synthesis falls under the well-established Claisen condensation reaction, a cornerstone of organic chemistry developed in the late 19th century. The synthesis of related symmetric 1,3-dipyridinyl-l,3-propanediones was known in the chemical literature prior to more extensive studies on unsymmetrical derivatives. The primary route for the synthesis of such β-diketones involves the base-catalyzed condensation of a pyridyl methyl ketone with a pyridyl ester.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 104-109 °C.[1][2] It is characterized by its ability to form stable complexes with a variety of metal ions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀N₂O₂ | [3] |

| Molecular Weight | 226.23 g/mol | [3] |

| CAS Number | 10198-89-7 | |

| Melting Point | 104-109 °C | [2] |

| Appearance | Solid | [2] |

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol describes the synthesis of this compound using a Claisen condensation reaction between 2-acetylpyridine (B122185) and ethyl picolinate (B1231196) with a strong base.

Materials:

-

2-Acetylpyridine

-

Ethyl picolinate (ethyl 2-pyridinecarboxylate)

-

Sodium amide (NaNH₂) or other suitable strong base (e.g., sodium hydride, potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (B95107) (THF) or other suitable anhydrous solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Chloroform (B151607) or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend sodium amide in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

To this suspension, add a solution of 2-acetylpyridine in anhydrous THF dropwise at room temperature. Stir the mixture for a designated period to allow for the formation of the enolate.

-

Following enolate formation, add a solution of ethyl picolinate in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding it to an aqueous solution of hydrochloric acid to neutralize the base and the resulting sodium salt of the β-diketone.

-

Extract the aqueous mixture with chloroform or another suitable organic solvent.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.

Characterization Protocols

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. The spectrum is expected to show signals corresponding to the pyridyl protons and the methine and hydroxyl protons of the enol form, or the methylene (B1212753) protons of the diketo form. The integration of these signals can be used to determine the keto-enol tautomeric ratio in the given solvent.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The spectrum will show characteristic signals for the carbonyl carbons of the diketo form and the enolic carbon-oxygen and carbon-carbon double bonds.

4.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. The spectrum is expected to show characteristic absorption bands for the C=O stretching of the ketone groups, C=C stretching of the enol form, and the vibrations of the pyridyl rings. The presence of a broad O-H stretch in the 3400-2400 cm⁻¹ region would be indicative of the enol tautomer and intramolecular hydrogen bonding.

4.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or other suitable ionization technique. The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the protonated molecule.

4.2.4. X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

-

Data Collection and Structure Refinement: Mount a suitable crystal on a diffractometer and collect diffraction data. Solve and refine the crystal structure using appropriate software to determine the solid-state conformation and packing of the molecules.

Spectroscopic Data and Characterization

The structural elucidation of this compound relies heavily on spectroscopic techniques. The compound's existence as a mixture of keto and enol tautomers in solution is a key feature that can be observed and quantified, particularly by NMR spectroscopy.[1][4]

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the two pyridyl rings. In the enol form, a signal for the enolic proton (often broad) and a singlet for the methine proton would be observed. In the diketo form, a singlet for the methylene protons would be present. The relative integration of the enol and keto signals allows for the determination of the tautomeric equilibrium constant (Keq) in the specific solvent used.[1][4] |

| ¹³C NMR | The carbon NMR spectrum will display signals for the pyridyl carbons. The diketo form will show a characteristic signal for the carbonyl carbons (around 200 ppm) and the methylene carbon. The enol form will exhibit signals for the enolic carbons (C=C-OH) at different chemical shifts compared to the diketo form. |

| Infrared (IR) | The IR spectrum of the enol form is characterized by a broad absorption band in the region of 1600-1500 cm⁻¹ due to the stretching vibrations of the C=O and C=C bonds involved in the conjugated system. A very broad band in the higher frequency region (around 3000 cm⁻¹) can be attributed to the O-H stretching of the enol, which is involved in a strong intramolecular hydrogen bond. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak, confirming the molecular weight of the compound. |

Key Chemical Pathways and Relationships

Synthesis via Claisen Condensation

The primary synthetic route to this compound is the Claisen condensation. This reaction involves the formation of an enolate from a ketone (2-acetylpyridine) which then acts as a nucleophile, attacking the carbonyl carbon of an ester (ethyl picolinate). The subsequent loss of an alkoxide group leads to the formation of the β-diketone.

References

Methodological & Application

Application Notes and Protocols for Lanthanide Complexes of 1,3-Di(2-pyridyl)-1,3-propanedione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of lanthanide complexes incorporating the ligand 1,3-Di(2-pyridyl)-1,3-propanedione. The unique photophysical properties of these complexes, arising from the efficient energy transfer from the ligand to the lanthanide ion, make them promising candidates for a range of applications in biomedical research and materials science.

Application Notes

Luminescent Probes for Bioimaging

Lanthanide complexes of this compound, particularly those of Europium(III) and Terbium(III), are excellent candidates for time-resolved luminescence bioimaging. The pyridyl groups in the ligand can enhance cellular uptake, and the β-diketonate structure provides a highly efficient "antenna" for sensitizing the characteristic long-lived luminescence of the lanthanide ion. This allows for imaging with high signal-to-noise ratios by eliminating short-lived background fluorescence from biological samples.

-

Key Features for Bioimaging:

-

Large Stokes Shift: Minimizes self-quenching and background interference.

-

Long Luminescence Lifetimes: Enables time-gated detection to remove autofluorescence.

-

Narrow Emission Bands: Allows for multiplexed imaging with different lanthanide complexes.

-

Potential for Cellular Targeting: The ligand structure can be modified to include specific targeting moieties for organelles or biomarkers.

-

Sensing of Biomolecules and Ions

The luminescence of these lanthanide complexes can be sensitive to the local coordination environment. This property can be exploited for the development of sensors for various analytes. For example, the displacement of coordinated solvent molecules by an analyte can lead to a significant increase in luminescence intensity.

-

Sensing Mechanisms:

-

Analyte-Induced Luminescence Enhancement: Binding of an analyte can shield the lanthanide ion from non-radiative decay pathways, leading to enhanced emission.

-

Displacement of Quenching Moieties: Analytes can displace water molecules or other quenching agents from the coordination sphere of the lanthanide ion, "turning on" the luminescence.

-

Modulation of Antenna Efficiency: Interaction of the analyte with the this compound ligand can alter its energy transfer efficiency to the lanthanide ion.

-

Drug Development and Theranostics

The unique properties of these complexes open avenues in drug development. They can be used to track the biodistribution of drug delivery systems or to develop theranostic agents that combine diagnostic imaging with therapeutic action. The ligand can be conjugated to a therapeutic molecule, and the lanthanide luminescence can be used to monitor its localization and release.

Experimental Protocols

The following protocols are adapted from general procedures for the synthesis and characterization of lanthanide β-diketonate complexes and should be optimized for specific applications.

Synthesis of Tris[1,3-Di(2-pyridyl)-1,3-propanedionato]Europium(III) ([Eu(dppd)₃])

This protocol describes a general method for the synthesis of a Europium(III) complex with this compound (dppd).

Materials:

-

This compound (dppd)

-

Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

-

Triethylamine (B128534) or Sodium Hydroxide solution (for deprotonation)

-

Anhydrous diethyl ether

Procedure:

-

Ligand Solution: Dissolve this compound (3 mmol) in warm ethanol (30 mL).

-

Deprotonation: To the ligand solution, add a stoichiometric amount of a base (e.g., triethylamine or a dilute NaOH solution) dropwise with stirring to deprotonate the β-diketone. The solution will typically change color.

-

Lanthanide Addition: In a separate flask, dissolve Europium(III) chloride hexahydrate (1 mmol) in ethanol (10 mL).

-

Complexation: Slowly add the ethanolic solution of EuCl₃ to the deprotonated ligand solution with vigorous stirring. A precipitate should form.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours or gently reflux for 2-3 hours to ensure complete complexation.

-

Isolation: Cool the mixture to room temperature and then in an ice bath. Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold ethanol and then with anhydrous diethyl ether to remove unreacted starting materials and impurities.

-

Drying: Dry the resulting complex in a vacuum desiccator over P₄O₁₀.

Photophysical Characterization

a. UV-Vis Absorption Spectroscopy:

-

Prepare a dilute solution of the lanthanide complex in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane).

-

Record the absorption spectrum using a UV-Vis spectrophotometer over a range of 200-800 nm.

-

The spectrum should show intense absorption bands in the UV region, corresponding to the π-π* transitions of the this compound ligand.

b. Luminescence Spectroscopy:

-

Prepare a solution of the complex in the same solvent used for UV-Vis measurements.

-

Record the excitation spectrum by monitoring the most intense emission peak of the lanthanide ion (e.g., ~612 nm for Eu³⁺ or ~545 nm for Tb³⁺).

-

Record the emission spectrum by exciting the sample at the wavelength of maximum absorption of the ligand (determined from the excitation spectrum). The characteristic sharp emission bands of the lanthanide ion should be observed.

c. Luminescence Quantum Yield and Lifetime Measurement:

-

The luminescence quantum yield can be determined using an integrating sphere method or by a relative method using a standard with a known quantum yield.

-

The luminescence lifetime can be measured using a time-correlated single-photon counting (TCSPC) system or a pulsed laser source and a fast detector. The decay curve is typically fitted to a single or multi-exponential function to determine the lifetime.

Data Presentation

The following tables summarize typical photophysical data for Europium(III) and Terbium(III) complexes with β-diketonate ligands, which can be used as a reference for complexes with this compound. Note: Specific values for the target complexes should be determined experimentally.

Table 1: Photophysical Properties of a Representative Europium(III) β-diketonate Complex.

| Parameter | Value | Conditions |

| Absorption Max (λabs) | ~340 nm | Acetonitrile |

| Excitation Max (λex) | ~345 nm | Acetonitrile |

| Emission Max (λem) | ~612 nm (5D0 → 7F2) | Acetonitrile |

| Luminescence Quantum Yield (ΦL) | 10-30% | Acetonitrile, 298 K |

| Luminescence Lifetime (τ) | 0.5 - 1.5 ms | Acetonitrile, 298 K |

Table 2: Photophysical Properties of a Representative Terbium(III) β-diketonate Complex.

| Parameter | Value | Conditions |

| Absorption Max (λabs) | ~340 nm | Acetonitrile |

| Excitation Max (λex) | ~345 nm | Acetonitrile |

| Emission Max (λem) | ~545 nm (5D4 → 7F5) | Acetonitrile |

| Luminescence Quantum Yield (ΦL) | 20-50% | Acetonitrile, 298 K |

| Luminescence Lifetime (τ) | 1.0 - 2.0 ms | Acetonitrile, 298 K |

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in lanthanide complexes.

Application Notes and Protocols: Synthesis and Application of Luminescent Europium Complexes with 1,3-Di(2-pyridyl)-1,3-propanedione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of luminescent europium complexes featuring the ligand 1,3-Di(2-pyridyl)-1,3-propanedione (dpp). The unique photophysical properties of these complexes, such as long-lived luminescence and sharp emission bands, make them highly valuable tools in various research and development areas, including time-resolved bioassays and cellular imaging.

Introduction

Lanthanide complexes, particularly those of europium(III), are renowned for their distinctive luminescent properties. These properties arise from f-f electronic transitions within the lanthanide ion, which are sensitized by an organic ligand that acts as an "antenna." The ligand absorbs incident light and efficiently transfers the energy to the central europium ion, which then emits its characteristic red luminescence. The use of β-diketonate ligands, such as this compound, is a common strategy to create highly luminescent and stable europium complexes. The long luminescence lifetime of these complexes allows for time-resolved detection, a technique that significantly reduces background fluorescence from biological samples, thereby enhancing signal-to-noise ratios in sensitive assays.

Data Presentation

The photophysical properties of a representative europium complex, tris[1,3-di(2-pyridyl)propane-1,3-dionato]europium(III) ([Eu(dpp)₃]), are summarized in the table below. These parameters are crucial for designing and optimizing experimental conditions for applications such as time-resolved fluorescence immunoassays and high-throughput screening.

| Parameter | Value | Reference |

| Formula | C₃₉H₂₇EuN₆O₆ | N/A |

| Molar Mass | 827.64 g/mol | N/A |

| Excitation Maximum (λₑₓ) | ~340 - 360 nm | [1] |

| Emission Maximum (λₑₘ) | ~612 - 617 nm (⁵D₀ → ⁷F₂) | [2] |

| Luminescence Lifetime (τ) | Millisecond range (e.g., 1.9 ms) | [3] |

| Quantum Yield (Φ) | Varies with environment | N/A |

Experimental Protocols

Synthesis of this compound (dpp)

The ligand can be synthesized via a Claisen condensation reaction between ethyl picolinate (B1231196) and 2-acetylpyridine (B122185) using a strong base such as sodium amide or sodium hydride.

Materials:

-

2-Acetylpyridine

-

Ethyl picolinate

-

Sodium hydride (NaH) or Sodium amide (NaNH₂)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

-

Hydrochloric acid (HCl), dilute solution

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend sodium hydride in anhydrous THF under a nitrogen atmosphere.

-

Slowly add a solution of 2-acetylpyridine in anhydrous THF to the stirred suspension at room temperature.

-

After the initial reaction subsides, add a solution of ethyl picolinate in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and cautiously quench the excess sodium hydride by slow addition of ethanol (B145695).

-

Pour the reaction mixture into a beaker of ice-cold dilute HCl to neutralize the base and precipitate the product.

-

Collect the crude product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.

Synthesis of tris[1,3-di(2-pyridyl)propane-1,3-dionato]europium(III) ([Eu(dpp)₃])

The europium complex is typically prepared by reacting the dpp ligand with a europium(III) salt in a suitable solvent.

Materials:

-

This compound (dpp)

-

Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

-

Ethanol or methanol

-

A weak base (e.g., sodium hydroxide (B78521) or triethylamine)

Procedure:

-

Dissolve this compound (3 equivalents) in ethanol.

-

Add a stoichiometric amount of a weak base to deprotonate the ligand.

-

In a separate flask, dissolve europium(III) chloride hexahydrate (1 equivalent) in ethanol.

-

Slowly add the europium(III) chloride solution to the stirred ligand solution.

-

A precipitate of the [Eu(dpp)₃] complex should form.

-

Stir the reaction mixture at room temperature for several hours.

-

Collect the precipitate by filtration, wash with small portions of cold ethanol, and then with diethyl ether.

-

Dry the product under vacuum.

Visualizations

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of the dpp ligand and the [Eu(dpp)₃] complex.

Principle of Time-Resolved Luminescence Detection

Caption: Principle of time-resolved fluorescence detection to minimize background interference.

Applications in Drug Development and Research

Luminescent europium complexes like [Eu(dpp)₃] are powerful tools for various applications in drug development and life sciences research due to their unique photophysical properties.

-

Time-Resolved Fluorescence Immunoassays (TR-FIA): The long luminescence lifetime allows for the development of highly sensitive immunoassays. In a typical TR-FIA, an antibody is labeled with the europium complex. After the immunoreaction, the luminescence is measured after a delay time, effectively eliminating the short-lived background fluorescence from the biological matrix. This leads to a significant improvement in the signal-to-noise ratio and lower detection limits for the target analyte.[1]

-

High-Throughput Screening (HTS): The robustness and high sensitivity of assays based on these complexes make them suitable for HTS in drug discovery. They can be used to screen large libraries of compounds for their ability to modulate the activity of a target protein or enzyme.

-

Cellular Imaging: While requiring further optimization for cell permeability and targeting, these complexes have the potential to be used as probes in time-resolved luminescence microscopy. This would enable the visualization of specific cellular components or processes with high contrast by gating out the cellular autofluorescence.

-

Sensing of Biomolecules: The luminescence of the europium complex can be sensitive to its local environment. This property can be exploited to design probes that change their luminescence properties upon binding to specific biomolecules, such as proteins or nucleic acids, enabling their detection and quantification.[4]

References

- 1. A switch-on luminescent europium(iii) probe for selective and time-resolved detection of adenosine diphosphate (ADP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. [Influence of Pr3+ on Eu3+ luminescence in three component complex system of Eu(ClO4)3-DPSO-phen] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Photophysical Properties of Metal Complexes of 1,3-Di(2-pyridyl)-1,3-propanedione

For Researchers, Scientists, and Drug Development Professionals